molecular formula C18H20N2O2 B4839351 N'-(cyclohexylmethylene)-1-hydroxy-2-naphthohydrazide

N'-(cyclohexylmethylene)-1-hydroxy-2-naphthohydrazide

Cat. No. B4839351
M. Wt: 296.4 g/mol
InChI Key: OVXYIFDVGJGZQX-XDHOZWIPSA-N
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Description

N-(cyclohexylmethylene)-1-hydroxy-2-naphthohydrazide, commonly known as CHN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CHN belongs to the class of hydrazide derivatives and has been synthesized using various methods.

Scientific Research Applications

CHN has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, antifungal, and antibacterial activities. CHN has also been studied for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, CHN has been found to possess anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of CHN is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. CHN has been found to interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
CHN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. CHN has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, CHN has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

CHN has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, CHN has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Furthermore, the mechanism of action of CHN is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CHN. One potential direction is the development of CHN-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the investigation of the mechanism of action of CHN, which may lead to a better understanding of its biological activities. Furthermore, the synthesis of CHN analogs with improved solubility and reduced toxicity may lead to the development of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CHN in animal models may provide valuable information for the development of CHN-based drugs.

properties

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-15-9-5-4-8-14(15)10-11-16(17)18(22)20-19-12-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXYIFDVGJGZQX-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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